3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS No.:
Cat. No.: VC13657252
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5O2 |
|---|---|
| Molecular Weight | 275.31 g/mol |
| IUPAC Name | 3-(1,4-dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C13H17N5O2/c1-16-5-6-17(2)10(8-16)12-15-14-11-4-3-9(13(19)20)7-18(11)12/h3-4,7,10H,5-6,8H2,1-2H3,(H,19,20) |
| Standard InChI Key | GPFLWCSBOMWMNR-UHFFFAOYSA-N |
| SMILES | CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C |
| Canonical SMILES | CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(1,4-dimethylpiperazin-2-yl)- triazolo[4,3-a]pyridine-6-carboxylic acid, reflects its three-component structure:
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Triazolopyridine core: A fused bicyclic system comprising a triazole ring (positions 1,2,4) and a pyridine ring (positions 4,3-a) .
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Dimethylpiperazine substituent: A six-membered piperazine ring with methyl groups at the 1 and 4 positions, attached to the triazole moiety at position 3.
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Carboxylic acid group: Located at position 6 of the pyridine ring, enhancing solubility and enabling hydrogen bonding .
The molecular formula is C₁₃H₁₇N₅O₂, with a molecular weight of 275.31 g/mol. Key spectroscopic identifiers include:
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SMILES:
CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C -
InChIKey:
GPFLWCSBOMWMNR-UHFFFAOYSA-N
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₅O₂ |
| Molecular Weight | 275.31 g/mol |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 6 (N and O atoms) |
| Topological Polar Surface Area | 95.7 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis of triazolopyridines typically involves condensation reactions between aminopyridines and triazole-forming reagents. For this compound, a plausible route includes:
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Formation of the triazolopyridine core: Cyclization of 6-carboxypyridine-2-amine with nitrous acid or azide reagents .
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Introduction of the piperazine group: Nucleophilic substitution at position 3 using 1,4-dimethylpiperazine under basic conditions.
Challenges include purification difficulties due to the compound’s polar carboxylic acid group and the steric hindrance imposed by the dimethylpiperazine substituent. High-performance liquid chromatography (HPLC) and recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) are commonly employed for isolation.
Spectroscopic Characterization
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FTIR: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid), ν(N–H) at ~2500–3300 cm⁻¹ (piperazine), and triazole ring vibrations at 1450–1600 cm⁻¹ .
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NMR: The ¹H NMR spectrum would show signals for the piperazine methyl groups (δ ~2.2–2.5 ppm), pyridine protons (δ ~7.5–8.5 ppm), and the carboxylic acid proton (δ ~12–13 ppm) .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Trazodone | 5-HT₂A receptor | 15 nM |
| Triazolo[4,3-a]pyridine-7-COOH | Bacterial dihydrofolate reductase | 2.1 μM |
| 3-(Piperazin-1-yl)-triazolopyridine | Adenosine A₂A receptor | 0.8 μM |
Research Challenges and Limitations
Pharmacokinetic Considerations
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Poor bioavailability: The carboxylic acid group may limit blood-brain barrier penetration, reducing CNS efficacy .
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Metabolic instability: Piperazine rings are prone to N-demethylation by cytochrome P450 enzymes, shortening half-life.
Future Directions
Structural Optimization
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Prodrug strategies: Esterification of the carboxylic acid group to improve membrane permeability .
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Piperazine modifications: Introducing bulkier substituents to resist metabolic degradation.
Target Exploration
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